Chemical structure and properties of (3-Ethyl-4-methoxyphenyl)methanol
Chemical structure and properties of (3-Ethyl-4-methoxyphenyl)methanol
This guide serves as a definitive technical reference for (3-Ethyl-4-methoxyphenyl)methanol , a specialized benzylic alcohol intermediate used in high-value medicinal chemistry campaigns, including the development of GPR120 agonists and KRAS inhibitors.
CAS Registry Number: 56911-74-1 Synonyms: 3-Ethyl-4-methoxybenzyl alcohol; Benzenemethanol, 3-ethyl-4-methoxy- Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1]
Executive Summary
(3-Ethyl-4-methoxyphenyl)methanol is a structural hybrid of the vanillyl and alkyl-benzene scaffolds.[1] Unlike its more common analog, 3,4-dimethoxybenzyl alcohol (veratryl alcohol), this molecule features a 3-ethyl group which introduces critical steric bulk and increased lipophilicity (LogP ~2.1) without sacrificing the electron-donating character of the 4-methoxy group.[1] This unique substitution pattern makes it a strategic "linker" or "head group" in drug discovery, particularly for optimizing hydrophobic interactions in receptor binding pockets (e.g., GPR120, PPARs) where a methyl group is insufficient and a propyl group is too sterically demanding.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of a benzene core trisubstituted at the 1, 3, and 4 positions. The electronic interplay between the 4-methoxy (electron-donating by resonance) and 3-ethyl (weakly electron-donating by induction/hyperconjugation) groups creates an electron-rich aromatic system, making the benzylic alcohol prone to oxidation and acid-catalyzed nucleophilic substitution.[1]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil/low-melting solid | Viscosity is higher than unsubstituted benzyl alcohol due to molecular weight.[1] |
| Boiling Point | ~285 °C (Predicted) | distillable under high vacuum (<1 mmHg).[1] |
| LogP (Octanol/Water) | 2.12 (Predicted) | More lipophilic than 3,4-dimethoxybenzyl alcohol (LogP ~1.1).[1] |
| H-Bond Donors | 1 (Hydroxyl) | Primary alcohol, readily derivatized.[1] |
| H-Bond Acceptors | 2 (Ether, Alcohol) | The methoxy oxygen is a weak acceptor; alcohol oxygen is strong.[1] |
| pKa | ~14.5 (Alcohol OH) | Typical for primary benzylic alcohols.[1] |
Synthesis & Manufacturing Protocol
The most robust route to (3-Ethyl-4-methoxyphenyl)methanol is the chemoselective reduction of its aldehyde precursor, 3-ethyl-4-methoxybenzaldehyde.[1] This method avoids the over-reduction often seen with benzylic esters and provides high yields (>90%).[1]
Core Synthesis Route: Aldehyde Reduction
Precursor: 3-Ethyl-4-methoxybenzaldehyde (CAS 103323-26-8) Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Protocol
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Preparation: Charge a reaction vessel with 3-ethyl-4-methoxybenzaldehyde (1.0 eq) and dissolve in anhydrous Methanol (10 volumes). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]
-
Reduction: Slowly add Sodium Borohydride (NaBH₄, 0.5–1.0 eq) portion-wise over 30 minutes. Note: Slow addition prevents runaway exotherms and minimizes solvent boil-off.[1]
-
Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The aldehyde carbonyl peak (approx.[1] 9.8 ppm in ¹H NMR) should disappear.[1]
-
Quench: Carefully quench the excess hydride by adding 1N HCl or saturated NH₄Cl solution dropwise until gas evolution ceases and pH reaches ~6–7.
-
Work-up: Remove methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (EtOAc) (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: The crude oil is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Caption: Chemoselective reduction of the benzaldehyde precursor to the target alcohol via hydride transfer.
Spectroscopic Characterization
Validating the structure requires confirming the presence of the ethyl group and the reduction of the carbonyl.
¹H NMR (400 MHz, CDCl₃) - Predicted
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δ 1.20 ppm (t, 3H, J=7.5 Hz): Methyl protons of the ethyl group.
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δ 2.65 ppm (q, 2H, J=7.5 Hz): Methylene protons of the ethyl group (benzylic).
-
δ 3.85 ppm (s, 3H): Methoxy group protons.[1]
-
δ 4.60 ppm (s, 2H): Benzylic methylene protons (-CH ₂OH).[1] Diagnostic peak for reduction success.
-
δ 6.80 – 7.20 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).
Infrared (IR) Spectroscopy
-
3300–3400 cm⁻¹ (Broad): O-H stretching (Alcohol).[1]
-
2850–2960 cm⁻¹: C-H stretching (Alkyl ethyl/methoxy).[1]
-
1250 cm⁻¹: C-O stretching (Aryl alkyl ether).[1]
-
Absence of ~1690 cm⁻¹: Confirms complete consumption of the aldehyde carbonyl.[1]
Applications in Drug Development[8]
This molecule is not merely a solvent or simple reagent; it is a pharmacophore building block .[1]
Linker Chemistry & Fragment-Based Design
The 3-ethyl-4-methoxy motif is used to probe "sub-pockets" in protein targets.[1] In GPR120 (FFAR4) agonists, the ethyl group provides a specific hydrophobic contact that a methyl group cannot reach, while avoiding the entropic penalty of a longer propyl chain.
-
Reaction: The benzylic alcohol is converted to a halide (using SOCl₂ or PBr₃) or a sulfonate ester (Mesylate/Tosylate) to act as an electrophile for coupling with amines or phenols.[1]
Metabolic Stability
Replacing a 3,4-dimethoxy motif with 3-ethyl-4-methoxy can improve metabolic stability.[1] The ethyl group is less prone to O-demethylation (a common clearance pathway for methoxy groups) by Cytochrome P450 enzymes, thereby extending the half-life of the parent drug.
Visualization: Pharmacophore Utility
Caption: Structural dissection of the molecule highlighting its functional roles in medicinal chemistry.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for benzylic alcohols and anisole derivatives .[1]
-
GHS Classification:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen). Benzylic alcohols can auto-oxidize to aldehydes/acids upon prolonged exposure to air.[1]
References
-
Sigma-Aldrich. (3-Ethyl-4-methoxyphenyl)methanol Product Data & CAS 56911-74-1. Retrieved from [4]
-
US Patent 8598374B2. GPR120 receptor agonists and uses thereof.[1][5] (2013).[1][5] Describes the synthesis and use of 3-ethyl-4-methoxy derivatives in drug discovery. Retrieved from
-
PubChem. Compound Summary for 3-Ethyl-4-methoxybenzyl alcohol. Retrieved from
-
Journal of Medicinal Chemistry. Bicyclic Substituted Hydroxyphenylmethanones as Novel Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1. (2010).[1][5][6] Details the synthesis of related 3-ethyl-4-methoxy intermediates. Retrieved from
Sources
- 1. 3-Ethoxy-4-methoxyphenol | C9H12O3 | CID 580771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2025230961A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 3. 4-Ethoxy-3-methoxybenzyl alcohol | C10H14O3 | CID 112741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Ethyl-4-methoxyphenyl)methanol [sigmaaldrich.com]
- 5. US8598374B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
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